1-Pyrenebutyric acid
Overview
Description
1-Pyrenebutyric acid is a conjugated polymer with a large π system and a carboxylic group. It is known for its high fluorescence efficiency and stability, making it useful in various optoelectronic applications . The compound is often used in surface functionalization due to its unique properties.
Mechanism of Action
- PBA primarily interacts with biomolecules on surfaces. It can be grafted onto materials like graphene, forming self-assembled monolayers. These surfaces serve as its targets .
Target of Action
Mode of Action
Biochemical Analysis
Biochemical Properties
1-Pyrenebutyric acid plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the large π system of this compound, which allows it to participate in π-π stacking interactions . This property is particularly useful in the functionalization of surfaces, such as graphene .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It influences cell function by interacting with various cellular components. For instance, it has been used as a fluorescent probe to study proteins, lipids, nucleic acids, and other biological systems . Its fluorescence properties can be used to monitor changes in these biomolecules, providing insights into cellular signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules through π-π stacking interactions due to its large π system This can lead to changes in the activity of enzymes and proteins, potentially influencing gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. It has been observed that the fluorescence of this compound can be quenched by reactive oxygen species and the O2 molecule . This property allows it to be used as a probe for studying the temporal changes in these species in biological systems .
Metabolic Pathways
It is known that this compound can interact with various enzymes and cofactors due to its large π system
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that are influenced by its interactions with various biomolecules. It is known that this compound can be grafted onto the surface of graphene , suggesting that it may interact with transporters or binding proteins that facilitate its distribution within cells
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Pyrenebutyric acid can be synthesized through the reaction of pyrene with butyric acid under specific conditions. The process involves the use of catalysts and solvents to facilitate the reaction. One common method includes the crystallization of butyric acid from benzene, ethanol, or a mixture of ethanol and water. The product is then dried over phosphorus pentoxide .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar methods but optimized for higher yields and purity. The use of advanced purification techniques such as recrystallization and chromatography ensures the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Pyrenebutyric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the carboxylic group to form alcohols or other functional groups.
Substitution: The aromatic ring of this compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products: The major products formed from these reactions include various pyrene derivatives, such as pyrenemethanol, pyrenecarboxylic acid, and pyrenemethylamine .
Scientific Research Applications
1-Pyrenebutyric acid has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe to study proteins, lipids, and nucleic acids.
Biology: Employed in the study of biological systems due to its fluorescence properties.
Medicine: Investigated for its potential use in drug delivery systems and diagnostic imaging.
Industry: Utilized in the fabrication of ultracapacitor electrodes, sensors, and photovoltaic applications
Comparison with Similar Compounds
- 1-Pyrenecarboxylic acid
- 1-Pyrenebutanol
- 1-Aminopyrene
- 1-Pyrenemethylamine hydrochloride
- 1-Pyreneacetic acid
- 1-Pyrenemethanol
- 9-Anthracenecarboxylic acid
- 1-Pyrenecarboxaldehyde
Uniqueness: 1-Pyrenebutyric acid stands out due to its high fluorescence efficiency and stability, making it particularly useful in optoelectronic applications. Its ability to functionalize surfaces and enhance the properties of materials like graphene further distinguishes it from similar compounds .
Properties
IUPAC Name |
4-pyren-1-ylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O2/c21-18(22)6-2-3-13-7-8-16-10-9-14-4-1-5-15-11-12-17(13)20(16)19(14)15/h1,4-5,7-12H,2-3,6H2,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXYRRCOJHNZVDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4063032 | |
Record name | 1-Pyrenebutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4063032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Light brown powder; [Sigma-Aldrich MSDS] | |
Record name | 1-Pyrenebutyric acid | |
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CAS No. |
3443-45-6, 25338-56-1 | |
Record name | 1-Pyrenebutanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3443-45-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Pyrenebutyrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003443456 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrenebutanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025338561 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Pyrenebutyric acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30833 | |
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Record name | 1-Pyrenebutanoic acid | |
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Record name | 1-Pyrenebutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4063032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyrene-1-butyric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.323 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1-PYRENEBUTANOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CT0DC64E8Q | |
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Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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